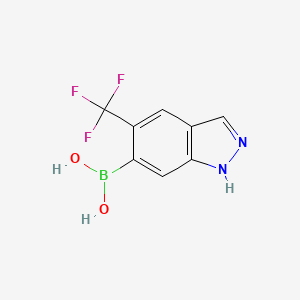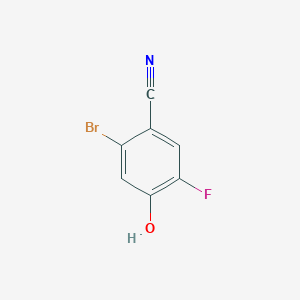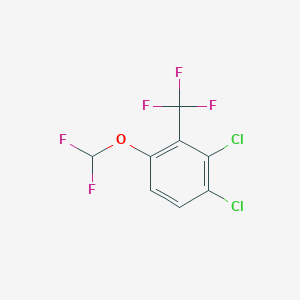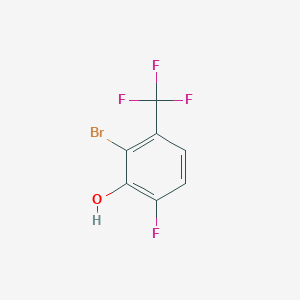
2-Bromo-4-cyano-5-methoxybenzoic acid
Übersicht
Beschreibung
2-Bromo-4-cyano-5-methoxybenzoic acid, also known as BCMBA, is an organic compound used in a variety of scientific research applications. It is a brominated aromatic acid, meaning it contains both a bromine atom and an aromatic ring. BCMBA has been increasingly studied in recent years due to its potential applications in a range of areas, including medical research, drug development, and biotechnology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BCMBA.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-cyano-5-methoxybenzoic acid has been studied for its potential applications in a range of scientific research areas, including medical research, drug development, and biotechnology. In medical research, this compound has been studied for its potential to act as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of anandamide, an endocannabinoid involved in the regulation of pain and inflammation. By inhibiting FAAH, this compound can increase anandamide levels, resulting in analgesic and anti-inflammatory effects. In drug development, this compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the regulation of memory and learning. By inhibiting AChE, this compound can increase acetylcholine levels, resulting in improved cognitive performance. In biotechnology, this compound has been studied for its potential to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is responsible for the breakdown of histone proteins, which are involved in the regulation of gene expression. By inhibiting HDAC, this compound can increase histone levels, resulting in increased gene expression.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-cyano-5-methoxybenzoic acid is dependent on its application. In medical research, this compound acts as an inhibitor of FAAH, which prevents the breakdown of anandamide. In drug development, this compound acts as an inhibitor of AChE, which prevents the breakdown of acetylcholine. In biotechnology, this compound acts as an inhibitor of HDAC, which prevents the breakdown of histone proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are also dependent on its application. In medical research, this compound can increase anandamide levels, resulting in analgesic and anti-inflammatory effects. In drug development, this compound can increase acetylcholine levels, resulting in improved cognitive performance. In biotechnology, this compound can increase histone levels, resulting in increased gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Bromo-4-cyano-5-methoxybenzoic acid in lab experiments include its ease of synthesis, its low cost, and its versatility. The disadvantages of using this compound in lab experiments include its potential toxicity, its relatively low potency, and its potential to cause off-target effects.
Zukünftige Richtungen
For 2-Bromo-4-cyano-5-methoxybenzoic acid research include its potential use in the development of new drugs, its potential use in the development of new medical treatments, its potential use in the development of new biotechnologies, and its potential use in the development of new diagnostic tools. Additionally, further research could be conducted to explore the potential toxicity of this compound, its potential off-target effects, and its potential interactions with other compounds.
Eigenschaften
IUPAC Name |
2-bromo-4-cyano-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-8-3-6(9(12)13)7(10)2-5(8)4-11/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWJHDCPPDGHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



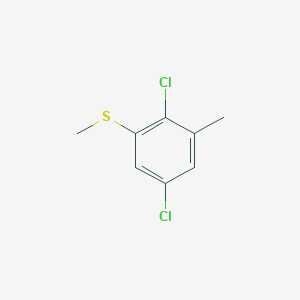
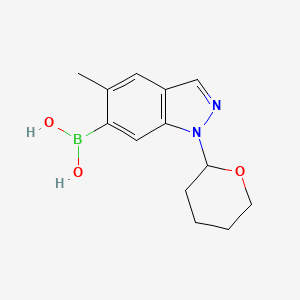
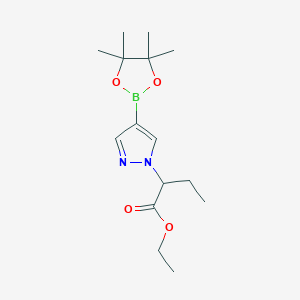

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride](/img/structure/B1410614.png)
